molecular formula C18H40ClNO B14383617 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride CAS No. 88552-86-7

3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride

Cat. No.: B14383617
CAS No.: 88552-86-7
M. Wt: 322.0 g/mol
InChI Key: SEUXLUPLLZRMBR-UHFFFAOYSA-N
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Description

3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is a chemical compound with the molecular formula C18H40ClNO . It is a hydrochloride salt of an amino alcohol, characterized by a long alkyl chain. This compound is often used in various scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride typically involves the reaction of tetradecylamine with 3-chloropropanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce an amine .

Scientific Research Applications

3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long alkyl chain allows it to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride is unique due to its long alkyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective as a surfactant and emulsifying agent, compared to shorter-chain analogs .

Properties

CAS No.

88552-86-7

Molecular Formula

C18H40ClNO

Molecular Weight

322.0 g/mol

IUPAC Name

3-[methyl(tetradecyl)amino]propan-1-ol;hydrochloride

InChI

InChI=1S/C18H39NO.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19(2)17-15-18-20;/h20H,3-18H2,1-2H3;1H

InChI Key

SEUXLUPLLZRMBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(C)CCCO.Cl

Origin of Product

United States

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